Methyl-13C-triphenylphosphonium iodide

Isotopic Purity NMR Spectroscopy Quality Control

Quantitation of methyltriphenylphosphonium salts by LC-MS/MS is compromised by endogenous background signals indistinguishable from the target analyte. Methyl-13C-triphenylphosphonium iodide resolves this with a definitive M+1 mass shift (405.02 vs 404.02 g/mol) at ≥99 atom% 13C enrichment, enabling unambiguous internal standardization. • Quantification: Discrete M+1 MS signal eliminates interference; supports ±20% bioanalytical accuracy at ng/mL concentrations. • Mechanistic tracing: Isolated 13C NMR singlet from the enriched methyl group tracks carbon fate in Wittig and methyl-transfer reactions without deuterium isotope effects. • 13C installation: Key Wittig reagent for site-specific 13C labeling of olefins, styrenes, and porphyrins for metabolic flux analysis and advanced NMR/IR spectroscopy.

Molecular Formula C19H18IP
Molecular Weight 405.2 g/mol
CAS No. 81826-67-7
Cat. No. B1609919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-13C-triphenylphosphonium iodide
CAS81826-67-7
Molecular FormulaC19H18IP
Molecular Weight405.2 g/mol
Structural Identifiers
SMILESC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
InChIInChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+1;
InChIKeyJNMIXMFEVJHFNY-YTBWXGASSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-13C-triphenylphosphonium Iodide Overview


Methyl-13C-triphenylphosphonium iodide (CAS 81826-67-7) is a stable isotope-labeled quaternary phosphonium salt featuring a single carbon-13 atom at the methyl position. This compound serves as a research reagent, with a typical isotopic purity specification of 99 atom % 13C, confirmed by both 1H and 13C NMR [1][2]. Its molecular formula is C19H18IP (or more precisely, C1813CH18IP), with a molecular weight of 405.23 g/mol and a melting point of 186-188°C (lit.) [1]. As a solid soluble in DMSO, it is primarily utilized in organic synthesis and analytical method development, where its isotopic labeling enables precise tracking and quantification .

Unlabeled vs. 13C-Labeled Methyltriphenylphosphonium Iodide


The selection of a phosphonium salt for research applications is not generic; isotopic labeling dictates the compound's utility in quantitative and mechanistic studies. An unlabeled methyltriphenylphosphonium iodide (CAS 2065-66-9) is indistinguishable from endogenous or background signals in mass spectrometry and NMR, precluding its use as an internal standard for accurate quantitation [1]. Similarly, substituting with a deuterium-labeled analog (e.g., methyl-d3-triphenylphosphonium iodide) alters the mass shift (M+3) and introduces different isotopic patterns, which may not be compatible with existing analytical methods optimized for the 13C-label (M+1) . The specific 13C enrichment at the methyl group also provides a distinct, single 13C NMR signal, which is crucial for tracing the methyl carbon in reaction mechanism studies and structural elucidation, a capability not afforded by unlabeled compounds [2]. Therefore, the procurement decision must be driven by the specific analytical or synthetic requirement for a 13C-tag at the methyl position.

Quantitative Evidence for Methyl-13C-triphenylphosphonium Iodide


Isotopic Purity Confirmation by NMR

Methyl-13C-triphenylphosphonium iodide is specified and verified to have an isotopic purity of ≥99 atom% 13C. This is quantitatively confirmed by 1H and 13C NMR, with a representative batch analysis showing 99.33 atom% 13C purity [1]. This high enrichment is crucial for its use as an internal standard and for precise mechanistic tracking, as any unlabeled impurity would compromise quantitative accuracy.

Isotopic Purity NMR Spectroscopy Quality Control

Mass Shift for Quantitative Mass Spectrometry

The incorporation of a single 13C atom into Methyl-13C-triphenylphosphonium iodide results in a precise mass shift of +1 Da (M+1) relative to the unlabeled compound [1]. This distinct mass difference is critical for its application as an internal standard in quantitative mass spectrometry, allowing for accurate correction of matrix effects and instrument variability.

Mass Spectrometry Internal Standard Quantitative Analysis

13C NMR Methyl Carbon Tracking

The 13C NMR spectrum of Methyl-13C-triphenylphosphonium iodide exhibits a single, highly intense signal corresponding to the enriched methyl carbon, in stark contrast to the unlabeled compound's natural abundance spectrum [1]. This intense signal allows for the direct observation and integration of the methyl group in reaction mixtures and products, even at low concentrations.

13C NMR Mechanistic Studies Structural Elucidation

Site-Specific 13C Labeling via Wittig Reaction

Methyl-13C-triphenylphosphonium iodide is a direct precursor to 13C-methyltriphenylphosphorane ylide, which upon reaction with aldehydes or ketones installs a 13C-labeled methylene group into the alkene product [1][2]. This enables the site-specific introduction of a 13C label into complex molecules, a capability not possible with unlabeled reagents.

Wittig Reaction 13C-Labeling Isotopic Synthesis

Key Applications of Methyl-13C-triphenylphosphonium Iodide


Validated LC-MS/MS Methods with Isotope Internal Standard

In pharmaceutical and environmental analysis, Methyl-13C-triphenylphosphonium iodide serves as an ideal internal standard for quantifying the corresponding unlabeled compound or structurally related phosphonium salts. Its M+1 mass shift (405.02244 g/mol vs. 404.01909 g/mol) allows for distinct MS detection without interference [1]. The high isotopic purity (>99 atom% 13C) ensures that the internal standard signal accurately reflects analyte recovery and instrument response, enabling method validation and achieving the ±20% accuracy required for bioanalytical studies at ng/mL concentrations [2].

Mechanistic Elucidation via 13C NMR Tracking

Researchers investigating reaction mechanisms involving methyl group transfer or Wittig olefination can employ Methyl-13C-triphenylphosphonium iodide to track the fate of the methyl carbon. The intense, isolated 13C NMR signal from the enriched methyl group provides a high-sensitivity probe for monitoring intermediate formation and product distribution in real-time, even in complex reaction mixtures [1]. This approach is superior to using deuterated analogs, as it avoids potential deuterium isotope effects on reaction rates and provides a more straightforward 13C NMR readout.

13C-Labeled Synthesis for Structural Biology & Materials Science

Methyl-13C-triphenylphosphonium iodide is a key reagent for the targeted installation of a 13C label into organic molecules via the Wittig reaction. This is exemplified by its use in the synthesis of trans-hexatriene-1-13C1 for high-resolution infrared spectroscopy and 13C-labeled porphyrins for biochemical studies [1][2]. The resulting 13C-labeled compounds are invaluable for elucidating molecular structure, dynamics, and interactions using advanced NMR and IR techniques.

13C-Labeled Building Blocks for Metabolic Tracing

The compound can be used to prepare a variety of 13C-labeled synthetic intermediates and final products, such as 13C-labeled styrenes or other vinyl arenes. These labeled molecules can then be used as tracers in metabolic flux analysis or drug metabolism studies, where the 13C label allows for the precise tracking of the molecule's carbon atoms through biological pathways using NMR or mass spectrometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl-13C-triphenylphosphonium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.